Dimethyl 3-hydroxyphthalate

Description

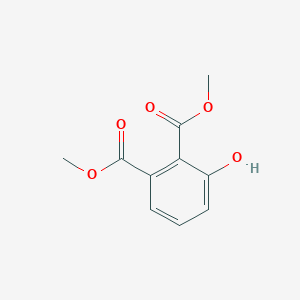

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGDDMMXPRJQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481212 | |

| Record name | dimethyl 3-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36669-02-0 | |

| Record name | dimethyl 3-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 3-hydroxyphthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 3-hydroxyphthalate (CAS No. 36669-02-0), a key chemical intermediate. This document consolidates its physicochemical properties, spectroscopic data, synthesis protocols, and its significant application in the development of advanced therapeutic modalities.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure is a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a hydroxyl group at position 3. This arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36669-02-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₅ | [2] |

| Molecular Weight | 210.18 g/mol | [2] |

| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate | [2] |

| Synonyms | 3-Hydroxyphthalic acid dimethyl ester, Dimethyl 3-hydroxybenzene-1,2-dicarboxylate | [2] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 54-55 °C | Sigma-Aldrich |

| Boiling Point | 287.8 ± 20.0 °C at 760 mmHg | Sigma-Aldrich |

| Storage | Sealed in dry, 2-8°C | BLD Pharm |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following tables summarize key available spectral data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Source |

| 3.89 | singlet | - | 3H | OCH₃ | [1] |

| 3.92 | singlet | - | 3H | OCH₃ | [1] |

| 6.97 | doublet of doublets | 7.9, 0.9 | 1H | Aromatic CH | [1] |

| 7.09 | doublet of doublets | 8.6, 1.0 | 1H | Aromatic CH | [1] |

| 7.46 | triplet | 8.3 | 1H | Aromatic CH | [1] |

| 10.58 | singlet | - | 1H | Ar-OH | [1] |

| Solvent: CDCl₃ |

Table 3: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity (%) | Note | Source |

| 179 | 99.99 | [M-OCH₃]⁺ fragment | PubChem |

| 210 | 23.46 | Molecular Ion [M]⁺ | PubChem |

| 180 | 10.38 | - | PubChem |

| 63 | 7.61 | - | PubChem |

| 65 | 6.52 | - | PubChem |

| Ionization Mode: Electron Ionization (EI) |

Synthesis Protocol

This compound is commonly synthesized via the esterification of 3-hydroxyphthalic anhydride. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxyphthalic anhydride

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Iodomethane (CH₃I)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (H₂O)

Procedure:

-

Ring Opening: Dissolve 3-hydroxyphthalic anhydride (e.g., 20.5 g, 125 mmol) in methanol (100 mL). Heat the solution to reflux for 3 hours. This step opens the anhydride ring to form the mono-ester carboxylic acid intermediate.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol by vacuum evaporation.

-

Esterification: Suspend the resulting residue and sodium bicarbonate (e.g., 29.4 g, 350 mmol) in DMF (250 mL). Add iodomethane (e.g., 19 mL, 300 mmol) to the suspension.

-

Reaction: Heat the reaction mixture at 55 °C for 4 hours.

-

Work-up: After cooling to room temperature, remove the DMF under vacuum. Partition the residue between ethyl acetate (120 mL) and water (100 mL).

-

Extraction: Separate the organic layer and wash it twice with water (2 x 100 mL).

-

Purification: Dry the organic phase and evaporate the solvent. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (6:4) mixture as the eluent to yield this compound.[1]

References

Technical Dossier: Dimethyl 3-Hydroxyphthalate

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive technical overview of Dimethyl 3-hydroxyphthalate, a molecule of interest in organic synthesis and medicinal chemistry. It outlines the definitive nomenclature, key physicochemical properties, and available synthesis protocols. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Chemical Identity and Nomenclature

The compound commonly known as this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate[1][2] |

| CAS Number | 36669-02-0[1][3] |

| Molecular Formula | C₁₀H₁₀O₅[1][2] |

| Molecular Weight | 210.18 g/mol [1] |

| InChI | InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3[1][2] |

| InChIKey | BQGDDMMXPRJQHZ-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=C(C(=CC=C1)O)C(=O)OC[2] |

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. These parameters are critical for designing experimental conditions, predicting bioavailability, and understanding the compound's behavior in various matrices.

Table 2: Physicochemical Data

| Property | Value | Source |

| XLogP3 | 2.2 | Computed by PubChem[1] |

| Monoisotopic Mass | 210.05282342 Da | Computed by PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 1500 | NIST Mass Spectrometry Data Center[1] |

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.06011 | 140.7 |

| [M+Na]⁺ | 233.04205 | 149.0 |

| [M-H]⁻ | 209.04555 | 143.7 |

| [M+NH₄]⁺ | 228.08665 | 159.1 |

| [M+K]⁺ | 249.01599 | 148.6 |

| Data calculated using CCSbase and reported in PubChem.[2] |

Synthesis Protocols

The synthesis of this compound is a key step in the preparation of various more complex molecules. The following section details a common experimental protocol derived from literature.

3.1. Esterification of 3-Hydroxyphthalic Anhydride

A prevalent method for synthesizing this compound involves the methanolysis of 3-hydroxyphthalic anhydride followed by methylation.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Ring Opening and Esterification: 3-Hydroxyphthalic anhydride (e.g., 30.2 mmol) is dissolved in methanol (e.g., 60 mL).[3] The solution is then heated to reflux for approximately 3 hours.[3] This step facilitates the opening of the anhydride ring by methanol, forming a mono-ester carboxylic acid intermediate.

-

Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed by vacuum evaporation.[3]

-

Methylation: The resulting residue is suspended in Dimethylformamide (DMF) (e.g., 40 mL).[3] A base, such as sodium bicarbonate (e.g., 84.6 mmol), is added, followed by the addition of a methylating agent, iodomethane (e.g., 72.5 mmol).[3]

-

Reaction and Isolation: The reaction mixture is heated to 50-55 °C for 2 to 4 hours.[3] Upon completion, the final product, this compound, can be isolated following appropriate workup procedures, which typically involve removing the solvent under vacuum.[3]

Logical Relationships in Synthesis

The synthesis pathway can be visualized as a logical progression from starting materials to the final product, governed by specific reagents and conditions.

Caption: Reagent and transformation logic for this compound synthesis.

This guide provides essential, verified information for laboratory and development work. For further details on safety, handling, and disposal, please consult the relevant Safety Data Sheets (SDS).

References

Dimethyl 3-hydroxyphthalate molecular weight and formula

An In-depth Technical Guide to Dimethyl 3-hydroxyphthalate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties of this compound

This compound is an organic compound with the chemical formula C10H10O5.[1] It is also known by its IUPAC name, dimethyl 3-hydroxybenzene-1,2-dicarboxylate.[1] This compound belongs to the family of phthalate esters.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C10H10O5 | PubChem[1] |

| Molecular Weight | 210.18 g/mol | PubChem[1] |

| CAS Number | 36669-02-0 | PubChem[1] |

| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate | PubChem[1] |

| Kovats Retention Index | 1500 (Standard non-polar) | PubChem[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 3-hydroxyphthalic anhydride.[2]

Materials:

-

3-Hydroxyphthalic anhydride

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO3)

-

Dimethylformamide (DMF)

-

Iodomethane (CH3I)

-

Ethyl acetate

-

Hexane

-

Water

Procedure:

-

Reflux: Dissolve 3-hydroxyphthalic anhydride (e.g., 4.96 g, 30.2 mmol) in methanol (e.g., 60 mL) and heat the solution to reflux for 3 hours.[2]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent by vacuum evaporation.[2]

-

Methylation: Suspend the resulting residue in DMF (e.g., 40 mL) with sodium bicarbonate (e.g., 7.11 g, 84.6 mmol). Add iodomethane (e.g., 4.53 mL, 72.5 mmol) to the mixture.[2]

-

Heating: Heat the reaction mixture at 50°C for 2 hours.[2]

-

Work-up: After cooling, remove the solvent under vacuum. Partition the residue with ethyl acetate (e.g., 120 mL) and water (e.g., 100 mL).[2]

-

Washing: Wash the organic phase with water (e.g., 2 x 100 mL) and then evaporate the solvent.[2]

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (6:4) eluent to yield this compound.[2]

Analytical Methods for Phthalate Esters

While specific protocols for this compound are not extensively detailed, standard analytical techniques for phthalate esters can be applied for its characterization and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful technique for the analysis of phthalates.[3][4] The general approach involves dissolving the sample, followed by analysis using a GC-MS system.[4] It allows for the separation and identification of different phthalate esters in a mixture.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another widely used method for determining the concentration of phthalate derivatives.[6][7] A reversed-phase C18 column is often employed with a mobile phase such as a methanol-water mixture.[6]

Visualized Workflow

Synthesis Workflow for this compound

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process for this compound.

Note on Signaling Pathways: As of the latest review of published literature, specific signaling pathways directly involving this compound have not been extensively documented. Research on related compounds, such as dimethyl phthalate (DMP), has indicated potential interactions with MAPK and calcium signaling pathways in certain biological models.[8] Further investigation is required to determine if this compound engages in similar cellular mechanisms.

References

- 1. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 36669-02-0 [chemicalbook.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. cpsc.gov [cpsc.gov]

- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Dimethyl phthalate induced cardiovascular developmental toxicity in zebrafish embryos by regulating MAPK and calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl 3-hydroxyphthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-hydroxyphthalate, with the CAS number 36669-02-0, is an organic compound belonging to the phthalate ester class of molecules.[1][2] Its structure consists of a benzene ring substituted with two adjacent methyl ester groups and a hydroxyl group at the 3-position. This arrangement imparts specific chemical characteristics that are of interest in various research and development applications, including its use as a reactant in the synthesis of proteolysis targeting chimeras (PROTACs).[3] This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available experimental and computational data.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions due to a lack of extensive experimental characterization of this specific isomer.

Identification and Structure

| Identifier | Value |

| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate[1] |

| CAS Number | 36669-02-0[1][2] |

| Molecular Formula | C₁₀H₁₀O₅[1][2] |

| Molecular Weight | 210.18 g/mol [1][2] |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)O)C(=O)OC |

| InChI Key | BQGDDMMXPRJQHZ-UHFFFAOYSA-N[2] |

Physical Properties

A compilation of available experimental and predicted physical property data.

| Property | Value | Data Type |

| Melting Point | 54-55 °C[2] | Experimental |

| Boiling Point | 94-96 °C at 0.1 Torr[2] | Experimental |

| Density | 1.284 ± 0.06 g/cm³[2] | Predicted |

| pKa | 8.94 ± 0.10[2] | Predicted |

| XLogP3 | 2.2[1] | Computed |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

| Spectrum | Data |

| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H), 3.92 (s, 3H), 6.97 (dd, J=7.9 Hz, J=0.9 Hz, 1H), 7.09 (dd, J=8.6 Hz, J=1.0 Hz, 1H), 7.46 (t, J=8.3 Hz, 1H), 10.58 (s, 1H)[3] |

Mass Spectrometry

| Technique | Key Peaks (m/z) and Relative Intensities |

| GC-MS (EI) | 179 (99.99), 210 (23.46), 180 (10.38), 63 (7.61), 65 (6.52)[1] |

Experimental Protocols

Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound.[3]

Materials:

-

3-Hydroxyphthalic anhydride

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Iodomethane (CH₃I)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Hexane

-

Silica gel

Procedure:

-

Ring Opening: 3-Hydroxyphthalic anhydride (e.g., 4.96 g, 30.2 mmol) is dissolved in methanol (60 mL) and refluxed for 3 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed by vacuum evaporation.

-

Methylation: The resulting residue is suspended in DMF (40 mL) with sodium bicarbonate (7.11 g, 84.6 mmol). Iodomethane (4.53 mL, 72.5 mmol) is added, and the reaction mixture is heated at 50 °C for 2 hours.

-

Work-up and Purification: After the reaction, the solvent is removed under vacuum. The residue is partitioned between ethyl acetate (120 mL) and water (100 mL). The organic phase is washed twice with water (100 mL each) and then evaporated. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate (6:4) eluent to yield this compound.

Chemical Reactivity and Pathways

Currently, there is limited information in the public domain regarding specific signaling pathways in which this compound is directly involved. Its primary documented utility is as a chemical intermediate. The synthesis of this compound follows a straightforward two-step process from 3-hydroxyphthalic anhydride.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is associated with the following GHS hazard statements:[1]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. Work should be conducted in a well-ventilated area.[1]

References

Technical Guide: Spectroscopic Analysis of Dimethyl 3-hydroxyphthalate

For Researchers, Scientists, and Drug Development Professionals

Compound Information

IUPAC Name: Dimethyl 3-hydroxybenzene-1,2-dicarboxylate[1] Molecular Formula: C₁₀H₁₀O₅[1] Molecular Weight: 210.18 g/mol [1] CAS Number: 36669-02-0[1]

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The following table summarizes the available mass spectrometry data for dimethyl 3-hydroxyphthalate.

Table 1: GC-MS Data for this compound

| Parameter | Value |

| Ionization Mode | Electron Impact (EI) |

| Major Peaks (m/z) | 179 (base peak), 210, 180, 63, 65 |

| Kovats Retention Index | 1500 (Standard non-polar column)[1] |

Data sourced from PubChem.[1]

Experimental Protocols: A General Approach for Phthalate Analysis by GC-MS

While specific experimental details for the generation of the above data are not available, a general protocol for the analysis of phthalate esters in various matrices can be described. The following is a representative methodology based on established practices for phthalate analysis.[2][3][4]

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Collection: Collect the sample of interest (e.g., beverage, environmental water, consumer product extract).

-

Spiking: For quantitative analysis, spike the sample with a known concentration of an internal standard (e.g., a deuterated phthalate analogue) to correct for extraction efficiency and instrumental variability.[3]

-

Extraction:

-

Collection: Carefully transfer the organic layer to a clean vial for analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 8890 GC or similar, coupled to a 5977B Mass Spectrometer or equivalent.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically used for phthalate analysis.[4]

-

Injector: Operate in splitless mode with an injection volume of 1 µL. A high injector temperature (e.g., 320 °C) can be beneficial for the analysis of higher molecular weight phthalates.[2][4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 2.25 mL/min).[4]

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C, hold for 2 minutes), ramps up to a high temperature (e.g., 300 °C at 15 °C/min), and holds for a few minutes to ensure elution of all analytes.[4]

-

Mass Spectrometer:

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of phthalate esters using GC-MS.

Caption: General workflow for phthalate analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Data

As of the latest search, detailed ¹H and ¹³C NMR spectral data for this compound are not available in the public domain. While NMR data for isomers such as dimethyl 4-hydroxyphthalate and related phthalate compounds can be found, direct comparison and structural elucidation based on these is not advisable. For definitive structural confirmation, it is recommended that researchers acquire NMR data on a purified sample of this compound.

References

- 1. This compound | C10H10O5 | CID 12223651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Synthesis of Dimethyl 3-hydroxyphthalate from 3-hydroxyphthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 3-hydroxyphthalate from 3-hydroxyphthalic anhydride. The synthesis is a crucial step in the preparation of various compounds of interest in medicinal chemistry and materials science. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.

Reaction Overview

The synthesis of this compound from 3-hydroxyphthalic anhydride is typically achieved through a two-step process. The first step involves the methanolysis of the anhydride ring to yield a monomethyl 3-hydroxyphthalate intermediate. The second step is the esterification of the remaining carboxylic acid group to form the desired diester.

Quantitative Data Summary

The following table summarizes the key quantitative data extracted from various reported experimental procedures for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxyphthalic anhydride | [1] |

| Reagent | Methanol | [1] |

| Reaction Time (Step 1) | 3 hours | [1] |

| Reaction Temperature (Step 1) | Reflux | [1] |

| Intermediate | Monomethyl 3-hydroxyphthalate | Inferred |

| Reagents (Step 2) | Iodomethane, Sodium bicarbonate | [1] |

| Solvent (Step 2) | N,N-Dimethylformamide (DMF) | [1] |

| Reaction Time (Step 2) | 2 - 4 hours | [1] |

| Reaction Temperature (Step 2) | 50 - 55 °C | [1] |

| Purification Method | Silica gel column chromatography | [1] |

| Eluent | Hexane-Ethyl acetate (6:4) | [1] |

| Final Product | This compound | [1] |

| Yield | 76-77% | [1] |

Experimental Protocols

This section provides a detailed, step-by-step experimental protocol for the synthesis of this compound based on established literature procedures.[1]

Materials:

-

3-Hydroxyphthalic anhydride

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Iodomethane (CH₃I)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (H₂O)

-

Silica gel for column chromatography

Procedure:

Step 1: Methanolysis of 3-Hydroxyphthalic Anhydride

-

Dissolve 3-hydroxyphthalic anhydride (e.g., 20.5 g, 125 mmol) in methanol (100 mL).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Remove the methanol by vacuum evaporation to obtain the crude monomethyl 3-hydroxyphthalate intermediate.

Step 2: Esterification to this compound

-

Suspend the residue from Step 1 and sodium bicarbonate (e.g., 7.11 g, 84.6 mmol) in DMF (40 mL).

-

To this suspension, add iodomethane (e.g., 4.53 mL, 72.5 mmol).

-

Heat the reaction mixture at 50 °C for 2 hours.

-

After cooling to room temperature, partition the mixture between water (200 mL) and ethyl acetate (200 mL).

-

Separate the organic layer and wash it twice with water (2 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a mixture of hexane and ethyl acetate (e.g., 6:4 v/v).

-

Combine the fractions containing the desired product and evaporate the solvent to afford pure this compound. A typical yield is around 76-77%.[1]

Reaction Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

References

An In-Depth Technical Guide to the Synthesis of Dimethyl 3-hydroxyphthalate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the primary synthetic routes for Dimethyl 3-hydroxyphthalate, a key intermediate in the synthesis of various compounds, including proteolysis targeting chimeras (PROTACs)[1]. The guide details the key starting materials, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Primary Synthetic Pathway: From 3-Hydroxyphthalic Derivatives

The most direct and widely employed method for synthesizing this compound is the esterification of 3-hydroxyphthalic acid or its corresponding anhydride. This approach is favored for its high efficiency and straightforward execution.

Key Starting Material: 3-Hydroxyphthalic Anhydride

3-Hydroxyphthalic anhydride is a versatile precursor that readily reacts with methanol to yield the desired product. The reaction involves an initial ring-opening of the anhydride by methanol, followed by an acid-catalyzed esterification of the resulting carboxylic acid group.

This protocol is based on a common synthetic procedure that achieves high yields[1].

-

Reaction Setup : Dissolve 3-Hydroxyphthalic anhydride (e.g., 20.5 g, 125 mmol) in methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heating : Heat the mixture to reflux and maintain for 3 hours. The reaction progresses through the alcoholysis of the anhydride ring.

-

Work-up (Method A) :

-

Cool the reaction mixture to room temperature.

-

Remove the solvent by vacuum evaporation.

-

Partition the residue between ethyl acetate (200 mL) and water (200 mL).

-

Separate the organic layer and wash it twice with water (2 x 200 mL).

-

Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under vacuum[1].

-

-

Purification : Purify the crude residue by silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 6:4 v/v)[1].

-

Product Isolation : Evaporate the solvent from the purified fractions to afford this compound as the final product.

The following table summarizes typical quantitative data for the synthesis starting from 3-hydroxyphthalic anhydride.

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| 3-Hydroxyphthalic anhydride | - | Methanol | 3 hours | Reflux | 76-77% | [1] |

Alternative Synthetic Pathway: From 3-Nitrophthalic Acid

An alternative, multi-step route to this compound begins with 3-nitrophthalic acid. This pathway involves esterification, reduction of the nitro group, and a subsequent Sandmeyer-type reaction to install the hydroxyl group. While more complex, this route can be advantageous depending on the availability of starting materials.

-

Step 1: Esterification : 3-nitrophthalic acid is first converted to Dimethyl 3-nitrophthalate via standard acid-catalyzed esterification with methanol.

-

Step 2: Reduction : The nitro group of Dimethyl 3-nitrophthalate is reduced to an amine (Dimethyl 3-aminophthalate), typically using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Step 3: Diazotization and Hydrolysis : The resulting amino group is converted to a diazonium salt using sodium nitrite in an acidic aqueous solution. Gentle heating of the diazonium salt solution then results in its hydrolysis to the desired hydroxyl group, yielding this compound.

Visualized Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Workflow for the direct synthesis from 3-hydroxyphthalic anhydride.

Caption: Logical flow for the alternative synthesis from 3-nitrophthalic acid.

References

The Elusive Biological Profile of Dimethyl 3-Hydroxyphthalate Derivatives: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Within the vast landscape of organic molecules, phthalate esters and their derivatives have attracted attention for their diverse biological activities. This technical guide focuses on a specific, yet sparsely researched subclass: dimethyl 3-hydroxyphthalate and its derivatives. Despite a thorough review of current scientific literature, there is a notable absence of comprehensive studies detailing the synthesis and biological evaluation of a series of this compound derivatives.

This document consolidates the available information on the parent compound, this compound, and its closely related isomer, dimethyl 4-hydroxyphthalate. It further provides generalized experimental protocols and potential signaling pathways relevant to hydroxyphthalate esters, based on research into the broader phthalate class. This guide aims to provide a foundational understanding and to highlight the significant research gap that exists, thereby underscoring an opportunity for novel investigations in this area.

Introduction to Dimethyl Hydroxyphthalates

This compound and its isomer, dimethyl 4-hydroxyphthalate, are hydroxylated derivatives of dimethyl phthalate. The introduction of a hydroxyl group to the aromatic ring significantly alters the molecule's polarity, reactivity, and potential for biological interactions compared to its non-hydroxylated parent compound.

This compound is a known chemical compound, primarily documented as a reactant in the synthesis of more complex molecules, such as proteolysis targeting chimeras (PROTACs)[1]. Its own biological activity, however, remains largely unexplored in published literature.

Dimethyl 4-hydroxyphthalate has received slightly more attention, often identified as an intermediate in the environmental degradation of dimethyl phthalate[2]. Its chemical structure, featuring a hydroxyl group at the 4-position, allows for specific interactions within biological systems that are not possible with other phthalates[2].

Synthesis of Dimethyl Hydroxyphthalates

The primary synthetic route to dimethyl hydroxyphthalates is the acid-catalyzed esterification of the corresponding hydroxyphthalic acid with methanol.

General Synthesis Protocol for this compound

A common laboratory synthesis involves the following steps:

-

Reaction Setup: 3-Hydroxyphthalic anhydride is dissolved in methanol[3].

-

Esterification: The solution is heated to reflux for several hours to form the mono- and di-esters[3].

-

Methylation: To ensure complete esterification, a base such as sodium bicarbonate is added, followed by an alkylating agent like iodomethane. The mixture is heated to drive the reaction to completion[3].

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed by vacuum evaporation. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The final product is purified by silica gel column chromatography[3].

Biological Activity and Data

A critical gap in the scientific literature is the absence of studies on a series of substituted this compound derivatives. Consequently, no quantitative data for cytotoxicity, antimicrobial activity, or enzyme inhibition for such a series can be presented. However, research on related phthalate esters provides context for potential biological effects.

Enzyme Inhibition

Certain phthalates have been shown to inhibit key enzymes involved in steroidogenesis. For instance, a study on various phthalates demonstrated competitive inhibition of 3β-hydroxysteroid dehydrogenase 1 (HSD3B1) and aromatase (CYP19A1)[4]. The structure-activity relationship (SAR) in that study indicated that the length of the ester side chains was critical for inhibitory activity[4]. While this does not directly apply to this compound, it suggests that hydroxyphthalate esters could be investigated as potential enzyme inhibitors.

Cytotoxicity

Phthalates and their metabolites have been evaluated for cytotoxicity in various cell lines. For example, mono-(2-ethylhexyl)-phthalate (MEHP) has been shown to affect the viability of embryonic sea bass cells. While no specific cytotoxicity data exists for this compound derivatives, this is a fundamental assay for evaluating the biological potential of any new chemical series.

Antimicrobial Activity

While some phthalate derivatives have been reported to possess antimicrobial properties, this is not a universally prominent feature of the class. The evaluation of novel this compound derivatives against a panel of bacterial and fungal strains would be a necessary step in characterizing their biological profile.

Potential Signaling Pathways

The mechanism of action for many phthalates involves the disruption of endocrine signaling pathways. These compounds can interact with nuclear receptors, leading to downstream effects on gene expression.

Endocrine Disruption

Phthalate esters are known to bind to various hormone receptors, including the estrogen receptor, androgen receptor, and thyroid hormone receptor, thereby acting as endocrine disruptors. The binding is often influenced by hydrophobic and hydrogen bond interactions. The mechanism can be described through an Adverse Outcome Pathway (AOP), which links a molecular initiating event (receptor binding) to adverse effects at the cellular and organismal levels.

The diagram below illustrates a generalized pathway for endocrine disruption by phthalate esters.

Caption: Generalized signaling pathway for endocrine disruption by phthalate esters.

Methodologies for Biological Evaluation

For researchers intending to investigate the biological activity of this compound derivatives, a number of standard in vitro assays are recommended. The following protocols are generalized and should be optimized for the specific compounds and cell lines used.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

The workflow for a typical cytotoxicity experiment is depicted below.

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The study of this compound derivatives represents a largely uncharted area within medicinal chemistry. While the parent compound is known, a comprehensive body of research on the biological activities of its analogs is conspicuously absent. The information available on related hydroxyphthalates and other phthalate esters suggests that this class of compounds could potentially interact with biological systems, for instance, by inhibiting enzymes or modulating nuclear receptor pathways.

There is a clear need for foundational research in this area. A systematic synthesis of a library of this compound derivatives with varied substitution patterns on the aromatic ring would be the first logical step. Subsequent screening of these compounds for cytotoxicity, antimicrobial activity, and enzyme inhibition would establish initial structure-activity relationships and identify potential lead compounds for further development. Such studies would not only fill a significant gap in the scientific literature but could also uncover novel scaffolds for drug discovery.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]

- 3. This compound | 36669-02-0 [chemicalbook.com]

- 4. Structure-activity relationships of phthalates in inhibition of human placental 3β-hydroxysteroid dehydrogenase 1 and aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl 3-hydroxyphthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-hydroxyphthalate is a benzenedicarboxylate compound with significance as both a naturally occurring secondary metabolite and a versatile synthetic intermediate. While its direct biological activities remain largely unexplored, it has gained prominence as a key building block in the synthesis of advanced therapeutic modalities, particularly Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, intended for professionals in chemical research and drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of its parent compound, 3-hydroxyphthalic acid. Foundational work on 3-hydroxyphthalic acid and its corresponding methyl esters was published in 1955 in the Journal of the American Chemical Society by Eliel, Burgstahler, Rivard, and Haefele.[1] Their research focused on the selective reduction of monomethyl phthalates and provided a detailed synthesis and characterization of the isomeric methyl esters of 3-hydroxyphthalic acid, laying the groundwork for future investigations into these compounds.[1]

While this early work established its chemical synthesis, this compound was later identified as a natural product. It has been reported as a secondary metabolite produced by the endophytic fungus Colletotrichum gloeosporioides.[2] This discovery places the compound at the intersection of synthetic chemistry and natural product research.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are well-documented. This data is crucial for its identification, purification, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | dimethyl 3-hydroxybenzene-1,2-dicarboxylate | [2] |

| CAS Number | 36669-02-0 | [2] |

| Molecular Formula | C₁₀H₁₀O₅ | [2] |

| Molecular Weight | 210.18 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 54-55 °C | |

| Boiling Point | 287.8 ± 20.0 °C at 760 mmHg | |

| XLogP3 | 2.2 | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H), 3.92 (s, 3H), 6.97 (dd, J=7.9 Hz, J=0.9 Hz, 1H), 7.09 (dd, J=8.6 Hz, J=1.0 Hz, 1H), 7.46 (t, J=8.3 Hz, 1H), 10.58 (s, 1H) | |

| ¹³C NMR | Data reported by J. A. Gladysz, S. J. Lee, J. A. Tomasello in J. Org. Chem. 42, 4172 (1977) | |

| GC-MS (EI) | Major Fragments (m/z): 179 (99.99), 210 (23.46), 180 (10.38) |

Experimental Protocols

The synthesis of this compound is typically achieved from its corresponding anhydride. Below is a detailed, modern experimental protocol.

Synthesis of this compound from 3-Hydroxyphthalic Anhydride

This two-step procedure involves the initial ring-opening of the anhydride followed by methylation.

Step 1: Methanolysis of 3-Hydroxyphthalic Anhydride

-

Dissolve 3-Hydroxyphthalic anhydride (e.g., 20.5 g, 125 mmol) in methanol (100 mL).

-

Heat the solution to reflux and maintain for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent by vacuum evaporation to yield the crude monomethyl ester intermediate.

Step 2: Methylation of the Intermediate

-

Suspend the residue from Step 1 and sodium bicarbonate (e.g., 29.4 g, 350 mmol) in dimethylformamide (DMF, 250 mL).

-

Add iodomethane (e.g., 19 mL, 300 mmol) to the suspension.

-

Heat the reaction mixture to 55 °C for 4 hours.

-

Upon completion, cool the mixture to room temperature and remove the solvent by vacuum evaporation.

-

Partition the residue between water (200 mL) and ethyl acetate (200 mL).

-

Separate the organic layer, wash it with water (2 x 200 mL), dry it over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the resulting residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient (0% to 100% over 30 minutes) to afford this compound. A typical yield is around 77%.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) is used for identification and purity assessment. Electron ionization (EI) at 70 eV is a common method for generating mass spectra.

Biological Context and Modern Applications

Natural Occurrence

This compound is a known secondary metabolite of the fungus Colletotrichum gloeosporioides.[2] This fungus is a plant pathogen responsible for anthracnose disease in various crops. While other metabolites from this fungus have been studied for cytotoxic and antibacterial activities, the specific biological role of this compound in the fungus or its host interactions has not been elucidated.

Biological Activity

To date, there is a notable lack of published research on the direct biological activity or specific signaling pathways modulated by this compound. High-throughput screening databases and the general literature do not currently contain significant bioactivity data for this compound.

Application in PROTAC Synthesis

The most significant contemporary application of this compound is as a chemical intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

This compound serves as a versatile starting material for constructing parts of the linker or for modifying the E3 ligase ligand. Its functional groups—a phenol and two methyl esters—allow for sequential and regioselective chemical modifications to build the complex architecture of PROTACs.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

The Ubiquitous Presence of Hydroxylated Phthalate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalate esters (PAEs), commonly utilized as plasticizers, are widespread environmental contaminants. Their metabolites, particularly hydroxylated phthalate esters, are increasingly recognized as more sensitive biomarkers of exposure and are of growing toxicological concern. While the prevalence of these hydroxylated metabolites in human biological samples is well-documented as a result of exposure to anthropogenic PAEs, their natural occurrence in the environment remains a subject of ongoing scientific investigation. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of hydroxylated phthalate esters, detailing their presence in various matrices, analytical methodologies for their detection, and their impact on biological signaling pathways.

Introduction

Phthalate esters are a class of synthetic chemicals added to plastics to enhance their flexibility and durability. Due to their non-covalent binding to the polymer matrix, they can leach into the environment, leading to widespread contamination of air, water, soil, and biota.[1] In biological systems, parent phthalates are rapidly metabolized into their monoester and subsequently hydroxylated forms, which are more readily excreted.[2] While the primary source of these compounds in the environment is anthropogenic, there is evidence to suggest that some parent phthalates can be naturally produced by microorganisms and plants.[3] This guide focuses on the hydroxylated metabolites, exploring the evidence for their natural occurrence, the analytical techniques for their quantification, and their mechanisms of toxicity through interaction with key signaling pathways.

Natural Occurrence and Environmental Fate

The natural occurrence of hydroxylated phthalate esters in the environment is not as well-documented as their presence as metabolites of anthropogenic pollution. However, the microbial degradation of parent phthalates, a key process in their environmental fate, involves hydroxylation, suggesting that these compounds exist as transient intermediates in various ecosystems.

Aerobic microorganisms, in particular, utilize dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring of phthalates, facilitating their further breakdown.[4][5] This process is a crucial first step in the mineralization of phthalate contaminants in soil and water. While this confirms the natural production of hydroxylated phthalates in the environment through biotransformation, data on their steady-state concentrations in pristine environments, free from anthropogenic phthalate contamination, is currently scarce.

The primary evidence for the natural production of parent phthalates comes from studies on various bacteria, fungi, and plants.[3] It is plausible that these organisms also possess the enzymatic machinery to produce hydroxylated derivatives, although direct evidence for this is limited.

Quantitative Data on Phthalate Esters and their Metabolites

The majority of quantitative data available focuses on the parent phthalate esters in various environmental matrices and their hydroxylated metabolites in human biological samples. The following tables summarize representative concentrations found in the literature. It is important to note that data for naturally occurring hydroxylated phthalate esters in the environment is largely unavailable.

Table 1: Concentrations of Parent Phthalate Esters in Environmental Matrices

| Matrix | Phthalate Ester | Concentration Range | Reference |

| River Water | Di(2-ethylhexyl) phthalate (DEHP) | 0.059 - 0.104 µg/L | [6] |

| Di-n-butyl phthalate (DBP) | 0.011 - 0.034 µg/L | [6] | |

| Soil | Total Phthalate Esters | 0.69 - 3.30 mg/kg | [7] |

| Sediment | Di(2-ethylhexyl) phthalate (DEHP) | 0.05 - 4910 ng/g dw | |

| Coffee Brew | Total Phthalate Esters | 159 - 5305 µg/L | [8] |

| Herbal Products | Di-n-butyl phthalate (DBP), Diisobutyl phthalate, Di-(2-ethylhexyl) phthalate (DEHP) | 0.1 - 7.95% | [9] |

Table 2: Concentrations of Hydroxylated Phthalate Metabolites in Human Urine

| Metabolite | Parent Phthalate | Concentration Range (in urine) | Reference |

| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | Di(2-ethylhexyl) phthalate (DEHP) | Generally higher than MEHP | [2] |

| Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) | Di(2-ethylhexyl) phthalate (DEHP) | Generally higher than MEHP | [2] |

Experimental Protocols

The accurate quantification of hydroxylated phthalate esters requires sensitive and specific analytical methods, particularly given their low concentrations in complex matrices. The following sections detail the key steps in the analytical workflow.

Sample Preparation and Extraction

3.1.1. Biological Samples (Urine)

A critical first step in the analysis of hydroxylated phthalate metabolites in urine is the deconjugation of glucuronidated forms, which are the primary excretion products.

-

Enzymatic Deconjugation: Urine samples are typically treated with β-glucuronidase (from E. coli K12 is preferred to avoid esterase side activities) to hydrolyze the glucuronide conjugates and release the free hydroxylated metabolites.[2][10] The incubation is generally carried out at 37°C for 90 minutes.[4]

Following deconjugation, solid-phase extraction (SPE) is the most common technique for cleanup and pre-concentration.

-

Automated Solid-Phase Extraction (SPE): Automated online SPE systems coupled with HPLC-MS/MS offer high throughput and reproducibility.[4][11]

-

SPE Column: A trap column, such as a silica-based monolithic column, is used for initial preconcentration.[4][11]

-

Loading: The deconjugated urine sample (e.g., 100 µL) is loaded onto the SPE column.[11]

-

Washing: The column is washed with a solution like 0.1% formic acid in water/acetonitrile (95:5, v/v) to remove interferences.[4]

-

Elution: The retained analytes are eluted directly onto the analytical column of the HPLC system.[4]

-

3.1.2. Environmental Samples (Water, Soil, Sediment)

For environmental matrices, the extraction methods are primarily focused on the parent phthalates, but can be adapted for their hydroxylated metabolites.

-

Water:

-

Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting phthalates from water samples. C18 or polymer-based cartridges are commonly employed.[12] The sample is passed through the conditioned cartridge, and the retained analytes are then eluted with an organic solvent like ethyl acetate.[12]

-

-

Soil and Sediment:

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. Acetonitrile is a common solvent for this application.[1]

-

Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency of solvent extraction.[13]

-

Soxhlet Extraction: A classical method involving continuous extraction with a solvent.

-

Analytical Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of hydroxylated phthalate esters due to its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is also widely used, particularly for the parent compounds.

-

HPLC-MS/MS Parameters:

-

Analytical Column: A reversed-phase column, such as a C18 column, is typically used for chromatographic separation.[4]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is common.[4]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of phthalate metabolites.[4]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[4]

-

-

GC-MS Parameters:

-

Column: A variety of capillary columns can be used, with 5-type, XLB-type, and 35-type being common.

-

Carrier Gas: Helium or hydrogen can be used as the carrier gas.

-

Detection: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate.

-

Impact on Signaling Pathways

Hydroxylated phthalate esters, along with their parent compounds, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with various signaling pathways, primarily through interactions with nuclear receptors.

Interaction with Nuclear Receptors

Phthalates and their metabolites can act as agonists or antagonists of several nuclear receptors, leading to downstream effects on gene expression and cellular function.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Several phthalate monoesters, including hydroxylated metabolites, can activate PPARα, PPARγ, and PPARδ.[4] This activation is a key mechanism behind the observed effects on lipid metabolism and peroxisome proliferation.

-

Androgen Receptor (AR): Some phthalates and their metabolites can act as antagonists of the androgen receptor, leading to anti-androgenic effects.[10]

-

Estrogen Receptor (ER): Phthalates can exhibit both estrogenic and anti-estrogenic activity by binding to ERα and ERβ.[2][10] Ring-hydroxylated phthalate derivatives have been shown to have increased estrogenic activity.[2]

-

Pregnane X Receptor (PXR): Monoester phthalates can activate PXR, a key regulator of xenobiotic metabolism, potentially altering the metabolism of other endogenous and exogenous compounds.[11]

Effects on Steroidogenesis

Phthalates and their metabolites can disrupt the production of steroid hormones by affecting the expression and activity of key steroidogenic enzymes. For example, some phthalates have been shown to inhibit enzymes such as CYP17 and CYP21B, leading to decreased cortisol secretion.[14] In human granulosa cells, DEHP has been found to decrease FSH-stimulated steroidogenesis by affecting the cAMP and ERK1/2 signaling pathways.[15]

Other Signaling Pathways

Phthalates have also been implicated in the dysregulation of other critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation, growth, and survival.

Conclusion

Hydroxylated phthalate esters are significant metabolites of parent phthalates and serve as sensitive biomarkers of human exposure. While their presence in biological systems is well-established and linked to anthropogenic sources, their natural occurrence in the environment is less clear. The microbial degradation of phthalates undoubtedly produces hydroxylated intermediates, but their persistence and background concentrations in pristine environments require further investigation. The analytical methods for their detection are robust, with HPLC-MS/MS being the preferred technique. The toxicological significance of hydroxylated phthalate esters lies in their ability to disrupt endocrine function through interactions with multiple nuclear receptors and interference with steroidogenesis and other key signaling pathways. Further research is needed to fully elucidate the natural background levels of these compounds and their long-term ecological and health impacts.

References

- 1. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial degradation of phthalates: biochemistry and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Phthalate Acid Esters in Soil, Plastic Shed Film, and Ginseng Tissues of Different Ages From Farmland: Concentration, Distribution, and Risk Assessment [frontiersin.org]

- 7. Determination of selected phthalate esters compounds in water and sediments by capillary gas chromatography and flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Biotransformation of phthalates by basidiomycete fungi from different ecophysiological groups [publichealthtoxicology.com]

- 10. researchgate.net [researchgate.net]

- 11. hjjkyyj.com [hjjkyyj.com]

- 12. [PDF] Reliable quantification of phthalates in environmental matrices (air, water, sludge, sediment and soil): a review. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Biotransformation of Phthalate Plasticizers and Bisphenol A by Marine-Derived, Freshwater, and Terrestrial Fungi [frontiersin.org]

- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]

Methodological & Application

Synthesis of Dimethyl 3-hydroxyphthalate: An Application Note and Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Dimethyl 3-hydroxyphthalate, a valuable intermediate in the preparation of various organic molecules, including proteolysis targeting chimeras (PROTACs).[1] The described method is a two-step, one-pot procedure starting from 3-hydroxyphthalic anhydride.

Reaction Scheme

The synthesis proceeds through the initial methanolysis of 3-hydroxyphthalic anhydride to form the monomethyl ester, followed by methylation of the remaining carboxylic acid and the phenolic hydroxyl group using iodomethane.

Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

3-Hydroxyphthalic anhydride

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

-

Iodomethane (CH₃I)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (H₂O)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

-

Methanolysis of 3-Hydroxyphthalic Anhydride:

-

Methylation:

-

Work-up and Purification:

-

After the reaction, cool the mixture to room temperature.

-

Remove the DMF by vacuum evaporation.

-

Partition the residue between ethyl acetate and water.[1]

-

Separate the organic layer and wash it twice with water.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

-

Concentrate the organic phase in vacuum.[1]

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[1]

-

Data Presentation

The following table summarizes the quantitative data from two representative examples found in the literature.[1]

| Parameter | Example 1 | Example 2 |

| Starting Material | 3-Hydroxyphthalic anhydride | 3-Hydroxyphthalic anhydride |

| Amount of Starting Material | 4.96 g (30.2 mmol) | 20.5 g (125 mmol) |

| Methanol Volume | 60 mL | 100 mL |

| Sodium Bicarbonate | 7.11 g (84.6 mmol) | 29.4 g (350 mmol) |

| DMF Volume | 40 mL | 250 mL |

| Iodomethane | 4.53 mL (72.5 mmol) | 19 mL (300 mmol) |

| Methylation Temperature | 50°C | 55°C |

| Methylation Time | 2 hours | 4 hours |

| Purification Eluent (Hexane:EtOAc) | 6:4 | Gradient 0% to 100% EtOAc |

| Product | This compound | This compound |

| Yield (mass) | 4.83 g | 20.2 g |

| Yield (%) | 76% | 77% |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): δ 3.89 (s, 3H), 3.92 (s, 3H), 6.97 (dd, J=7.9 Hz, J=0.9 Hz, 1H), 7.09 (dd, J=8.6 Hz, J=1.0 Hz, 1H), 7.46 (t, J=8.3 Hz, 1H), 10.58 (s, 1H).[1]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Dimethyl 3-hydroxyphthalate

Introduction

Dimethyl 3-hydroxyphthalate is a valuable chemical intermediate used in the synthesis of more complex molecules, including proteolysis targeting chimeras (PROTACs)[1]. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, starting from 3-hydroxyphthalic anhydride. The described method involves a two-step process: a methanolysis of the anhydride followed by a methylation reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxyphthalic anhydride | [1] |

| Reagents | Methanol, Sodium bicarbonate, Iodomethane, DMF | [1] |

| Solvents | Methanol, DMF, Ethyl acetate, Hexane | [1] |

| Reaction Time (Step 1) | 3 hours | [1] |

| Reaction Temperature (Step 1) | Reflux | [1] |

| Reaction Time (Step 2) | 2 - 4 hours | [1] |

| Reaction Temperature (Step 2) | 50 - 55 °C | [1] |

| Purification Method | Silica gel column chromatography | [1] |

| Eluent System | Hexane-ethyl acetate (6:4) | [1] |

| Typical Yield | 76 - 77% | [1] |

| Molecular Formula | C10H10O5 | [2] |

| Molecular Weight | 210.18 g/mol | [2] |

Experimental Protocols

This protocol details the synthesis of this compound from 3-hydroxyphthalic anhydride.

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Reagents:

-

3-Hydroxyphthalic anhydride

-

Methanol (anhydrous)

-

Sodium bicarbonate (NaHCO3)

-

Iodomethane (CH3I)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

Step-by-Step Procedure:

Step 1: Methanolysis of 3-Hydroxyphthalic Anhydride

-

To a round-bottom flask, add 3-hydroxyphthalic anhydride (e.g., 4.96 g, 30.2 mmol) and methanol (60 mL)[1].

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours[1].

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude monomethyl 3-hydroxyphthalate intermediate.

Step 2: Methylation to this compound

-

Suspend the residue from Step 1 and sodium bicarbonate (e.g., 7.11 g, 84.6 mmol) in dimethylformamide (40 mL) in a round-bottom flask[1].

-

To this suspension, add iodomethane (e.g., 4.53 mL, 72.5 mmol)[1].

-

Heat the reaction mixture to 50 °C and stir for 2 hours[1].

-

After cooling to room temperature, partition the reaction mixture with water (200 mL) and ethyl acetate (200 mL)[1].

-

Separate the organic layer and wash it twice with water (2 x 100 mL)[1].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a mixture of hexane and ethyl acetate (6:4) to afford pure this compound[1].

-

The expected yield is approximately 76%[1].

Characterization:

The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported 1H NMR data in CDCl3 is: δ 3.89 (s, 3H), 3.92 (s, 3H), 6.97 (dd, J=7.9 Hz, J=0.9 Hz, 1H), 7.09 (dd, J=8.6 Hz, J=1.0 Hz, 1H), 7.46 (t, J=8.3 Hz, 1H), 10.58 (s, 1H)[1].

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the chemical reaction.

Caption: A flowchart illustrating the step-by-step synthesis of this compound.

Caption: The chemical reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: Dimethyl 3-Hydroxyphthalate in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein. While ligands for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are most commonly employed, the diversification of these core components is crucial for expanding the scope and optimizing the properties of PROTACs.

Dimethyl 3-hydroxyphthalate serves as a valuable and versatile starting material for the synthesis of a class of CRBN E3 ligase ligands. These ligands provide an alternative to the traditional glutarimide-based moieties derived from thalidomide, lenalidomide, and pomalidomide. The use of this compound allows for the introduction of diverse linker attachment points and the fine-tuning of the physicochemical properties of the resulting PROTACs.

These application notes provide detailed protocols and data for the synthesis of CRBN ligands from this compound and their incorporation into functional PROTACs.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using a this compound-derived CRBN ligand operate through the canonical ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which leads to the degradation of the target protein.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of a CRBN Ligand Precursor from this compound

This protocol describes the synthesis of an O-alkylated this compound derivative, which serves as a key intermediate for the elaboration into a complete CRBN ligand and subsequent attachment of a linker.[1]

Materials:

-

3-Hydroxyphthalic anhydride

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

This compound

-

Linker with a terminal hydroxyl group (e.g., a PEG linker with a terminal alcohol)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of this compound:

-

To a solution of 3-hydroxyphthalic anhydride in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate or DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[1]

-

-

Mitsunobu Reaction for Linker Attachment:

-

Dissolve this compound and the hydroxyl-terminated linker in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triphenylphosphine to the solution and cool to 0 °C.

-

Slowly add DIAD or DEAD dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain the O-alkylated this compound derivative.[1]

-

General Protocol for PROTAC Synthesis

This protocol outlines the final steps to assemble a PROTAC using the synthesized CRBN ligand precursor.

Workflow:

PROTAC synthesis workflow.

Procedure:

-

Formation of the CRBN Ligand:

-

The O-alkylated this compound derivative is subjected to basic hydrolysis to convert the methyl esters to carboxylic acids.

-

The resulting diacid is then condensed with the appropriate aminoglutarimide derivative (e.g., 3-aminopiperidine-2,6-dione) to form the final phthalimide-based CRBN ligand with the linker attached.

-

-

Coupling to the POI Ligand:

-

The terminal functional group of the linker on the CRBN ligand (e.g., an azide, alkyne, carboxylic acid, or amine) is then coupled to a complementary functional group on the POI ligand.

-

Common coupling chemistries include amide bond formation (e.g., using HATU or HBTU as coupling agents), click chemistry (copper-catalyzed azide-alkyne cycloaddition), or ether synthesis.

-

-

Purification:

-

The final PROTAC is purified using standard techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Data Presentation

The efficacy of PROTACs is typically evaluated by measuring the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing such data.

| PROTAC Identifier | Target Protein (POI) | E3 Ligase Ligand | Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-X1 | Example POI | This compound-derived CRBN | PEG, 4 units | Data | Data | Example Cell Line |

| PROTAC-X2 | Example POI | This compound-derived CRBN | Alkyl, 8 carbons | Data | Data | Example Cell Line |

Data to be populated from specific experimental results.

Characterization and Validation of PROTAC Activity

A series of experiments are essential to characterize a newly synthesized PROTAC and validate its mechanism of action.

Experimental Workflow:

PROTAC validation workflow.

Protocol: Western Blot for Protein Degradation

-

Cell Culture and Treatment:

-

Seed the desired cell line in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

-

Conclusion